molecular formula C13H23ClN2O3 B14696938 Ethyl 1-{[(2-chloroethyl)carbamoyl]amino}-2-methylcyclohexanecarboxylate CAS No. 33082-89-2

Ethyl 1-{[(2-chloroethyl)carbamoyl]amino}-2-methylcyclohexanecarboxylate

Cat. No.: B14696938
CAS No.: 33082-89-2
M. Wt: 290.78 g/mol
InChI Key: BZJKPCWTIOHFOX-UHFFFAOYSA-N
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Description

Ethyl 1-{[(2-chloroethyl)carbamoyl]amino}-2-methylcyclohexanecarboxylate is a chemical compound with the molecular formula C13H23ClN2O3 It is known for its unique structure, which includes a cyclohexane ring substituted with an ethyl ester, a chloroethyl carbamoyl group, and a methyl group

Preparation Methods

The synthesis of Ethyl 1-{[(2-chloroethyl)carbamoyl]amino}-2-methylcyclohexanecarboxylate involves several steps. One common synthetic route includes the reaction of 2-methylcyclohexanecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ethyl alcohol to produce the ethyl ester. The final step involves the reaction of the ethyl ester with 2-chloroethyl isocyanate to form the desired compound .

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 1-{[(2-chloroethyl)carbamoyl]amino}-2-methylcyclohexanecarboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols, leading to the formation of new derivatives.

    Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, resulting in the formation of oxidized products.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction .

Scientific Research Applications

Ethyl 1-{[(2-chloroethyl)carbamoyl]amino}-2-methylcyclohexanecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 1-{[(2-chloroethyl)carbamoyl]amino}-2-methylcyclohexanecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Ethyl 1-{[(2-chloroethyl)carbamoyl]amino}-2-methylcyclohexanecarboxylate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

Properties

CAS No.

33082-89-2

Molecular Formula

C13H23ClN2O3

Molecular Weight

290.78 g/mol

IUPAC Name

ethyl 1-(2-chloroethylcarbamoylamino)-2-methylcyclohexane-1-carboxylate

InChI

InChI=1S/C13H23ClN2O3/c1-3-19-11(17)13(7-5-4-6-10(13)2)16-12(18)15-9-8-14/h10H,3-9H2,1-2H3,(H2,15,16,18)

InChI Key

BZJKPCWTIOHFOX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCCC1C)NC(=O)NCCCl

Origin of Product

United States

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